

# Pep2m Protocol for In Vitro Slice Electrophysiology: Application Notes and Detailed Protocols

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## Compound of Interest

Compound Name: *Pep2m*

Cat. No.: *B612428*

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## Introduction

**Pep2m** is a synthetic decapeptide (sequence: KRMKVAKNAQ) that serves as a valuable tool in neuroscience research, particularly in the field of synaptic plasticity. It functions as a competitive inhibitor of the interaction between the C-terminus of the GluA2 subunit of AMPA receptors and the N-ethylmaleimide-sensitive fusion protein (NSF).[1] This interaction is crucial for the stabilization and surface expression of AMPA receptors at the synapse. By disrupting the GluA2-NSF interaction, **Pep2m** leads to a reduction in AMPA receptor-mediated postsynaptic currents and a decrease in the surface expression of these receptors.[1] This makes **Pep2m** a powerful tool to investigate the molecular mechanisms underlying synaptic depression, learning, and memory.

These application notes provide a detailed protocol for the use of **Pep2m** in in vitro slice electrophysiology experiments, including its application, expected outcomes, and necessary controls.

## Data Presentation

### Quantitative Effects of Pep2m on Synaptic Transmission

The intracellular application of **Pep2m** via the patch pipette has been shown to induce a progressive decrease in AMPA receptor-mediated synaptic transmission. The primary quantitative effects observed are a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) without a significant change in their amplitude. This suggests a postsynaptic mechanism involving a reduction in the number of functional AMPA receptors at the synapse.

Parameter	Vehicle/Control Peptide	Pep2m	Reference
mEPSC Frequency	Baseline	Significant Decrease	<a href="#">[2]</a>
mEPSC Amplitude	Baseline	No Significant Change	<a href="#">[2]</a>
Evoked EPSC Amplitude	Baseline	Progressive Decrease	<a href="#">[3]</a>
Paired-Pulse Ratio (PPR)	Baseline	No Significant Change	<a href="#">[3]</a>
Long-Term Depression (LTD)	Inducible	Occluded	<a href="#">[3]</a>

Note: The precise magnitude of the effects can vary depending on the specific neuronal population, recording conditions, and the duration of the recording after whole-cell break-in.

## Experimental Protocols

### I. Acute Brain Slice Preparation

A standard protocol for preparing acute hippocampal slices is recommended. The following is a generalized procedure that can be adapted based on the specific animal model and laboratory setup.

Solutions:

- Slicing Solution (NMDG-based, ice-cold and carbogenated):
  - 92 mM NMDG

- 2.5 mM KCl
- 1.25 mM NaH<sub>2</sub>PO<sub>4</sub>
- 30 mM NaHCO<sub>3</sub>
- 20 mM HEPES
- 25 mM Glucose
- 2 mM Thiourea
- 5 mM Na-Ascorbate
- 3 mM Na-Pyruvate
- 0.5 mM CaCl<sub>2</sub>·2H<sub>2</sub>O
- 10 mM MgSO<sub>4</sub>·7H<sub>2</sub>O
- pH 7.3-7.4, ~300-310 mOsm
- Artificial Cerebrospinal Fluid (aCSF, for recovery and recording, carbogenated):
  - 124 mM NaCl
  - 2.5 mM KCl
  - 1.25 mM NaH<sub>2</sub>PO<sub>4</sub>
  - 26 mM NaHCO<sub>3</sub>
  - 10 mM D-Glucose
  - 2.5 mM CaCl<sub>2</sub>·2H<sub>2</sub>O
  - 1.3 mM MgSO<sub>4</sub>·7H<sub>2</sub>O
  - pH 7.4, ~300-310 mOsm

**Procedure:**

- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
- Perform transcardial perfusion with ice-cold, carbogenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) NMDG slicing solution.
- Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold NMDG slicing solution.
- Prepare 300-400 µm thick coronal or sagittal slices using a vibratome.
- Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
- Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

## **II. Whole-Cell Patch-Clamp Electrophysiology with Intracellular Pep2m**

**Solutions:**

- Intracellular Solution (K-Gluconate based):
  - 135 mM K-Gluconate
  - 10 mM HEPES
  - 10 mM Na-Phosphocreatine
  - 4 mM KCl
  - 4 mM Mg-ATP
  - 0.3 mM Na-GTP
  - pH 7.2-7.3, ~290 mOsm

- **Pep2m** Stock Solution: Dissolve **Pep2m** (KRMKVAKNAQ) in the intracellular solution to a final concentration of 200  $\mu$ M.
- Control Peptide Stock Solution: Dissolve a scrambled control peptide (e.g., VAKQMRKNAK) or a functionally inactive control peptide like Pep4c in the intracellular solution to the same final concentration (200  $\mu$ M).

#### Procedure:

- Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
- Visualize neurons (e.g., CA1 pyramidal neurons) using infrared differential interference contrast (IR-DIC) microscopy.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M $\Omega$ .
- Backfill the patch pipette with the intracellular solution containing either **Pep2m** or the control peptide.
- Establish a gigaohm seal (>1 G $\Omega$ ) on the soma of the target neuron and achieve whole-cell configuration.
- Allow the peptide to diffuse into the cell for at least 15-20 minutes before starting data acquisition to observe its effects.
- Monitor synaptic responses by recording either spontaneous mEPSCs or evoked EPSCs.
  - For mEPSCs: Hold the neuron at -70 mV in the presence of a GABAA receptor antagonist (e.g., picrotoxin) and a sodium channel blocker (e.g., TTX).
  - For evoked EPSCs: Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 neurons) and deliver paired-pulse stimuli (e.g., 50 ms inter-stimulus interval) every 20-30 seconds.

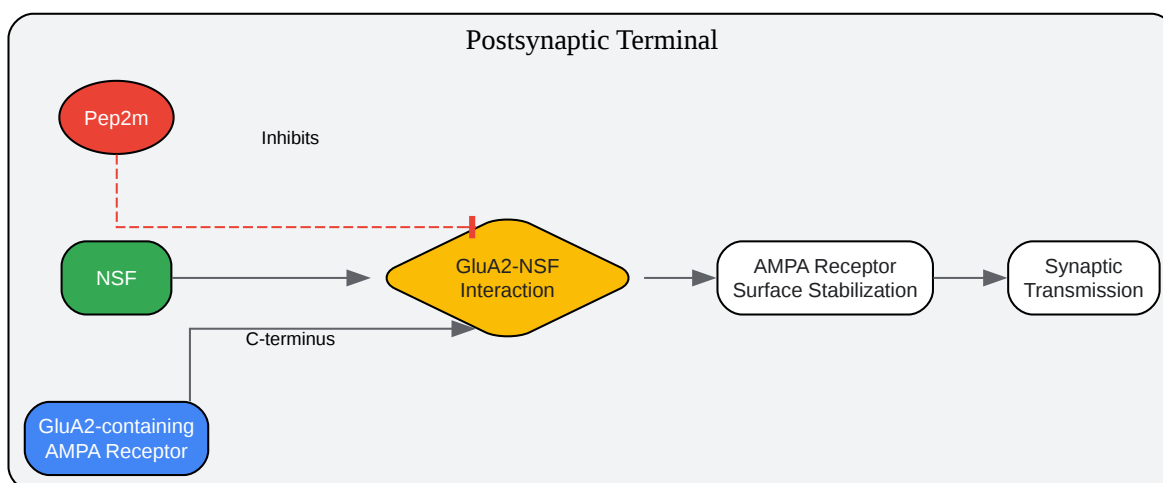
### III. Long-Term Depression (LTD) Induction Protocol

#### Procedure:

- After obtaining a stable baseline of evoked EPSCs for at least 20 minutes in a neuron recorded with a control peptide-containing pipette, induce LTD using a low-frequency stimulation (LFS) protocol.
- A common LFS protocol is to deliver stimuli at 1 Hz for 15 minutes (900 pulses).
- Record the synaptic responses for at least 60 minutes post-LFS to confirm the induction of LTD.
- In a separate set of experiments, record from neurons with **Pep2m** in the patch pipette. After allowing for peptide diffusion and observing the initial rundown of the EPSC amplitude, apply the same LFS protocol. The presence of **Pep2m** is expected to occlude the induction of de novo LTD.<sup>[3]</sup>

## Mandatory Visualizations

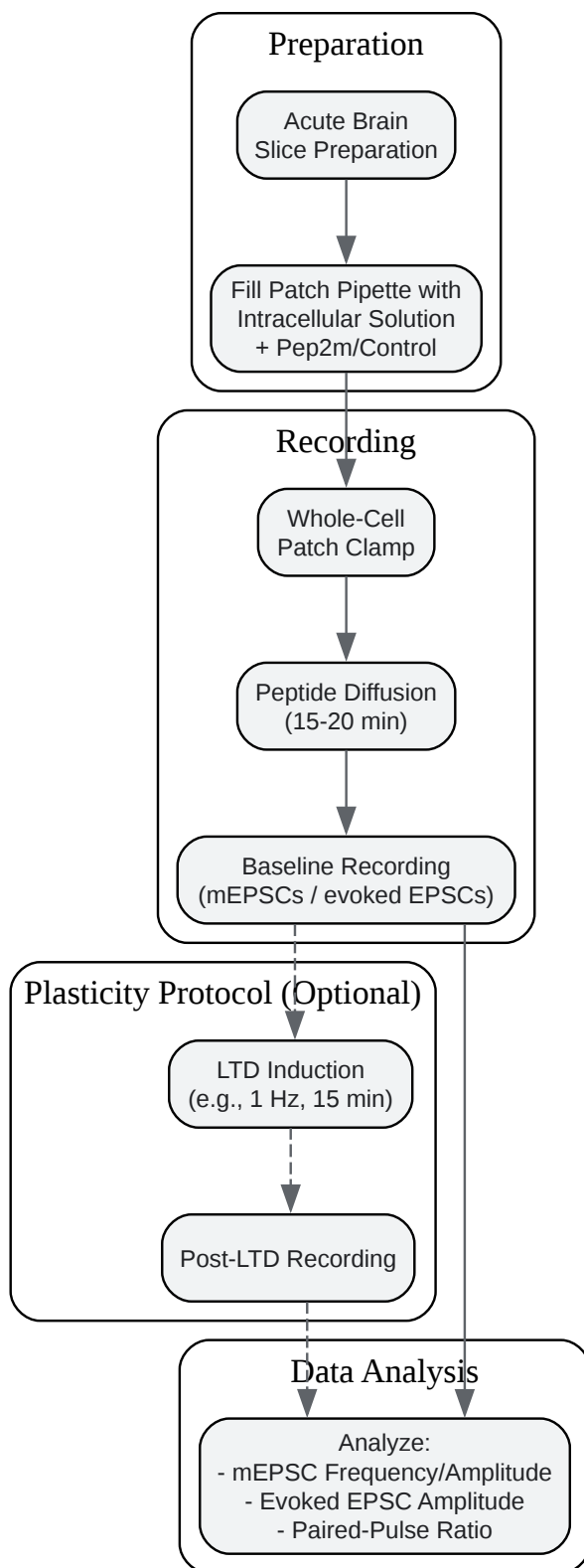
### Signaling Pathway of Pep2m Action



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Caption: **Pep2m** competitively inhibits the interaction between the GluA2 subunit of AMPA receptors and NSF.

## Experimental Workflow for Pep2m in Slice Electrophysiology



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Caption: Workflow for investigating the effects of intracellularly applied **Pep2m** on synaptic transmission.

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## References

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